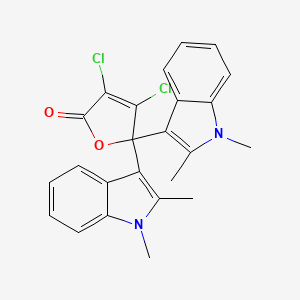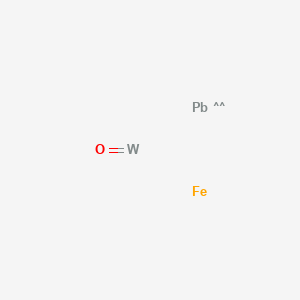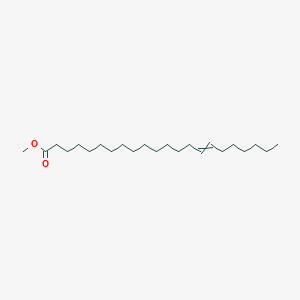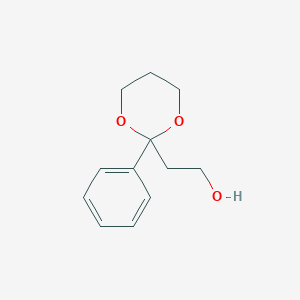![molecular formula C8H5BrCl2O B14508678 1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene CAS No. 63291-25-8](/img/structure/B14508678.png)
1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a bromine atom and an ether linkage to a 2,2-dichloroethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene typically involves the bromination of a suitable precursor, followed by the introduction of the 2,2-dichloroethenyl group. One common method involves the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide. The resulting bromo compound is then reacted with 2,2-dichloroethenol under basic conditions to form the desired ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, such as nitration and sulfonation.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Electrophilic Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Phenol derivatives.
Electrophilic Substitution: Nitro and sulfonic acid derivatives.
Oxidation: Quinones.
Reduction: Hydroxy derivatives.
Applications De Recherche Scientifique
1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the presence of halogen atoms can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-chlorobenzene: Features a bromine and chlorine atom on the benzene ring.
1-Bromo-3-chlorobenzene: Similar structure but with a chlorine atom instead of the 2,2-dichloroethenyl group.
1-Bromo-4-chlorobenzene: Another isomer with different substitution pattern.
Uniqueness
1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene is unique due to the presence of the 2,2-dichloroethenyl group, which imparts distinct chemical properties and reactivity compared to other halogenated benzene derivatives. This unique structure allows for specific interactions and applications that are not possible with simpler halogenated benzenes.
Propriétés
Numéro CAS |
63291-25-8 |
|---|---|
Formule moléculaire |
C8H5BrCl2O |
Poids moléculaire |
267.93 g/mol |
Nom IUPAC |
1-bromo-3-(2,2-dichloroethenoxy)benzene |
InChI |
InChI=1S/C8H5BrCl2O/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-5H |
Clé InChI |
WEMZHCQVBZIIMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)OC=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide](/img/structure/B14508619.png)
![1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene](/img/structure/B14508627.png)

![2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid](/img/structure/B14508636.png)
![[(2-Methoxy-2-phenylethyl)selanyl]benzene](/img/structure/B14508643.png)


![2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one](/img/structure/B14508659.png)




